Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate
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Overview
Description
Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate is a chemical compound with the molecular formula C11H19NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reduction of quinoline derivatives followed by esterification. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted octahydroquinoline derivatives .
Scientific Research Applications
Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4aS,8aR)-8a-(3-methoxy-3-oxopropyl)-1,3,4,5,8,8a-hexahydro-4a(2H)-naphthalenecarboxylate
- Methyl (4aS,8aR)-octahydro-4a(2H)-quinolinylacetate hydrochloride
Uniqueness
Methyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62008-48-4 |
---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h9-10H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI Key |
YPUORJXLHVMEMQ-VHSXEESVSA-N |
Isomeric SMILES |
COC(=O)N1CCC[C@H]2[C@H]1CCCC2 |
Canonical SMILES |
COC(=O)N1CCCC2C1CCCC2 |
Origin of Product |
United States |
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